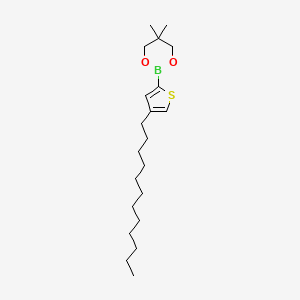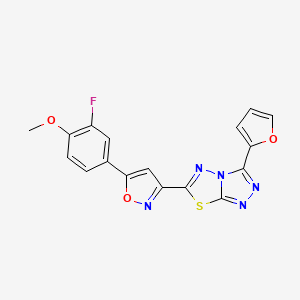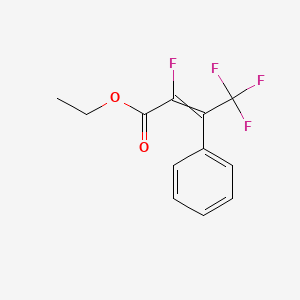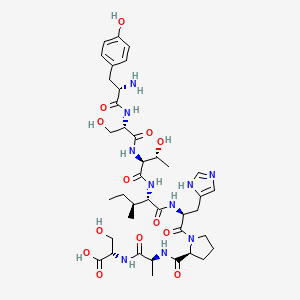![molecular formula C16H22N4O5 B12616443 N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine CAS No. 920281-86-3](/img/structure/B12616443.png)
N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a benzoyl group attached to an aminomethyl group, which is further linked to a tripeptide chain composed of L-alanine and glycine residues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine typically involves a multi-step process. The initial step involves the preparation of the benzoyl group with an aminomethyl substituent. This can be achieved through the reaction of 4-aminomethylbenzoic acid with suitable reagents to form the desired benzoyl derivative. Subsequently, this intermediate is coupled with a tripeptide chain consisting of L-alanine and glycine residues using peptide coupling reagents such as carbodiimides or other activating agents .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for the sequential addition of amino acids to form the desired peptide chain. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or other oxidation products.
Reduction: Reduction reactions can target the benzoyl group or the peptide backbone, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group may yield imines, while reduction of the benzoyl group can produce alcohol derivatives .
Applications De Recherche Scientifique
N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification reactions.
Biology: The compound is employed in studies related to protein-protein interactions and enzyme-substrate specificity.
Medicine: Research into its potential therapeutic applications includes exploring its role as a drug delivery vehicle or as a scaffold for designing bioactive peptides.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and industrial catalysts
Mécanisme D'action
The mechanism of action of N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the peptide backbone provides structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: This compound shares the benzoyl group with an amino substituent but lacks the peptide chain.
Benzamides: These compounds have a benzoyl group attached to an amide, similar to the structure of N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine
Uniqueness
This compound is unique due to its combination of a benzoyl group with an aminomethyl substituent and a tripeptide chain. This structure provides a versatile platform for studying peptide chemistry and developing new bioactive compounds .
Propriétés
Numéro CAS |
920281-86-3 |
|---|---|
Formule moléculaire |
C16H22N4O5 |
Poids moléculaire |
350.37 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-2-[[4-(aminomethyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H22N4O5/c1-9(14(23)18-8-13(21)22)19-15(24)10(2)20-16(25)12-5-3-11(7-17)4-6-12/h3-6,9-10H,7-8,17H2,1-2H3,(H,18,23)(H,19,24)(H,20,25)(H,21,22)/t9-,10-/m0/s1 |
Clé InChI |
FJITVGDGUXOGCK-UWVGGRQHSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)C1=CC=C(C=C1)CN |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C1=CC=C(C=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,N-[1-(1-pyrrolidinylcarbonyl)vinyl]-](/img/structure/B12616367.png)






![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-oxazolidin-2-one](/img/structure/B12616400.png)
![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12616407.png)
![3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol](/img/structure/B12616424.png)
![N-{4-[(Propan-2-yl)oxy]cyclohexyl}cycloheptanamine](/img/structure/B12616430.png)
![methyl 4-[5-(3,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate](/img/structure/B12616433.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12616437.png)
![Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]-](/img/structure/B12616438.png)
